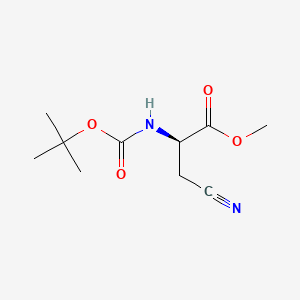

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate

Description

Chiral Center Analysis at C-2 Position

The (R)-configuration at the C-2 position represents the critical stereochemical feature of this compound, distinguishing it from its (S)-enantiomer. The chiral center bears four distinct substituents: the carboxyl methyl ester group, the tert-butoxycarbonyl-protected amino group, the cyanomethyl side chain, and the hydrogen atom. The absolute configuration follows the Cahn-Ingold-Prelog priority rules, where the tert-butoxycarbonyl amino group takes highest priority, followed by the methyl ester carbonyl, the cyanomethyl group, and finally the hydrogen atom.

Optical rotation measurements provide experimental confirmation of the stereochemical assignment. Related iodo derivatives show specific optical rotation values of -3.0° to -5.0° at 20°C and 589 nm wavelength when measured in methanol at 2 g/100 mL concentration. The (R)-enantiomer exhibits clockwise rotation of plane-polarized light, consistent with the assigned absolute configuration. Chiral high-performance liquid chromatography analysis using specialized stationary phases enables quantification of enantiomeric excess, typically achieving greater than 99% enantiomeric purity in synthetic preparations.

The stereochemical integrity at the C-2 position influences the overall molecular conformation through steric interactions between the bulky tert-butoxycarbonyl group and the cyanomethyl substituent. These interactions favor specific rotameric conformations that minimize steric clash while maintaining optimal orbital overlap for the amide functionality. The preferred conformation positions the tert-butoxycarbonyl group in an anti-periplanar relationship to the cyano group, reducing unfavorable gauche interactions.

Conformational Studies via X-ray Crystallography

Crystallographic analysis provides detailed three-dimensional structural information for (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate and related compounds. The crystal structure reveals the preferred solid-state conformation, with the tert-butoxycarbonyl group adopting a nearly planar geometry typical of carbamate functionality. The N-C(carbonyl) bond length measures approximately 1.34 Å, indicating significant amide character due to resonance delocalization between the nitrogen lone pair and the carbonyl π* orbital.

The cyano group exhibits characteristic linear geometry with a C≡N bond length of approximately 1.17 Å and C-C≡N bond angle near 180°. The methyl ester group shows typical tetrahedral geometry around the carbon center, with C-O bond lengths of approximately 1.33 Å for the ester linkage and 1.20 Å for the carbonyl oxygen. Intermolecular hydrogen bonding patterns in the crystal lattice involve the carbamate N-H donor and carbonyl oxygen acceptors, creating extended networks that stabilize the crystal structure.

Temperature-dependent crystallographic studies reveal thermal motion parameters for individual atoms, with the tert-butyl groups showing the highest thermal displacement due to their conformational flexibility. The crystal packing demonstrates efficient space utilization with minimal void volumes, typical of organic compounds with multiple hydrogen bonding sites. Unit cell parameters and space group symmetry provide complete crystallographic characterization necessary for absolute structure determination and verification of the (R)-configuration.

Spectroscopic Profiling

Nuclear Magnetic Resonance Signatures (¹H, ¹³C, 2D-COSY)

¹H Nuclear magnetic resonance spectroscopy provides characteristic chemical shift patterns for this compound. The tert-butyl protons appear as a singlet at δ 1.39 ppm in deuterated methanol, integrating for nine hydrogen atoms. The methyl ester group resonates as a singlet at δ 3.7 ppm, integrating for three hydrogen atoms. The α-proton adjacent to both the amino and ester functionalities appears as a multiplet between δ 4.3-4.4 ppm, showing coupling to the adjacent methylene protons.

The cyanomethyl protons exhibit characteristic AB system patterns due to their diastereotopic nature resulting from the adjacent chiral center. These protons typically appear as two doublets of doublets between δ 2.8-3.0 ppm, with geminal coupling constants of approximately 16.8 Hz and vicinal coupling constants of 4.8-5.2 Hz to the α-proton. The N-H proton of the carbamate appears as a broad singlet between δ 5.7-5.8 ppm, often showing temperature-dependent chemical shifts due to hydrogen bonding effects.

¹³C Nuclear magnetic resonance spectroscopy reveals distinct carbon environments throughout the molecule. The carbonyl carbons appear in characteristic downfield regions: the ester carbonyl at δ 169-171 ppm and the carbamate carbonyl at δ 155-156 ppm. The cyano carbon resonates at δ 116-118 ppm, showing the typical chemical shift for nitrile functionality. The quaternary carbon of the tert-butyl group appears at δ 80 ppm, while the methyl carbons resonate at δ 28 ppm. The α-carbon bearing the amino group appears at δ 50-54 ppm, and the cyanomethyl carbon at δ 20-22 ppm.

Two-dimensional correlation spectroscopy (2D-COSY) experiments establish connectivity patterns between coupled protons. Cross-peaks between the α-proton and cyanomethyl protons confirm their three-bond coupling relationship. Additional cross-peaks may be observed between the N-H proton and α-proton, although these are often weak due to rapid exchange processes. Heteronuclear single quantum coherence experiments correlate ¹³C and ¹H chemical shifts, providing definitive assignments for all carbon-hydrogen relationships in the molecule.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (Hz) |

|---|---|---|---|---|

| tert-Butyl | 1.39 | Singlet | 9H | - |

| Methyl ester | 3.7 | Singlet | 3H | - |

| α-Proton | 4.3-4.4 | Multiplet | 1H | J = 4.8-5.2 |

| Cyanomethyl | 2.8-3.0 | Doublet of doublets | 2H | J = 16.8 (geminal), 4.8-5.2 (vicinal) |

| N-H | 5.7-5.8 | Broad singlet | 1H | - |

Infrared Spectral Analysis of Functional Groups

Infrared spectroscopy provides characteristic absorption frequencies for the distinct functional groups present in this compound. The cyano group exhibits a sharp, intense absorption at approximately 2250 cm⁻¹, characteristic of the C≡N stretching vibration. This frequency appears in the typical range for aliphatic nitriles and serves as a diagnostic peak for confirming the presence of the cyanomethyl substituent.

The carbonyl stretching vibrations appear as distinct absorptions in the 1600-1800 cm⁻¹ region. The ester carbonyl produces a strong absorption at approximately 1740 cm⁻¹, while the carbamate carbonyl appears at slightly lower frequency around 1720 cm⁻¹. These frequencies reflect the different electronic environments of the two carbonyl groups, with the ester showing higher frequency due to reduced resonance delocalization compared to the amide-like carbamate functionality.

N-H stretching vibrations of the carbamate group appear in the 3200-3400 cm⁻¹ region, often showing moderate intensity due to hydrogen bonding interactions in the solid state. C-H stretching vibrations of the aliphatic groups appear in the 2800-3000 cm⁻¹ region, with multiple overlapping bands corresponding to the methyl, methylene, and methine C-H bonds. The tert-butyl group shows characteristic symmetric and asymmetric C-H stretching patterns typical of branched alkyl groups.

Additional diagnostic absorptions include C-O stretching vibrations of the ester linkage around 1200-1300 cm⁻¹ and C-N stretching of the carbamate functionality near 1500 cm⁻¹. Fingerprint region absorptions below 1500 cm⁻¹ provide additional structural confirmation through characteristic bending and deformation modes specific to the molecular framework.

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C≡N stretch | 2250 | Strong | Cyano group |

| C=O stretch (ester) | 1740 | Strong | Methyl ester |

| C=O stretch (carbamate) | 1720 | Strong | tert-Butoxycarbonyl |

| N-H stretch | 3200-3400 | Medium | Carbamate N-H |

| C-H stretch | 2800-3000 | Medium | Aliphatic C-H |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that confirm molecular structure and provide insight into gas-phase ion chemistry. Under electron ionization conditions, the molecular ion peak appears at m/z 228, corresponding to the molecular weight of 228.25 g/mol. The molecular ion shows moderate intensity due to the relatively stable nature of the molecule under standard ionization conditions.

The most prominent fragmentation pathway involves loss of the tert-butoxycarbonyl group, producing a base peak or highly intense fragment at m/z 128. This fragmentation occurs through elimination of carbon dioxide and isobutene (C₄H₈) from the carbamate functionality, a characteristic fragmentation pattern for tert-butoxycarbonyl-protected compounds. The resulting fragment corresponds to the methyl ester of 3-cyano-2-aminopropanoic acid, which further fragments through loss of the methoxy group to give m/z 97.

Additional fragmentation patterns include loss of the methyl ester group (31 mass units) to produce fragments at m/z 197, and loss of the cyano group (26 mass units) yielding m/z 202. The cyanomethyl side chain undergoes α-cleavage adjacent to the carbonyl groups, producing characteristic fragments that aid in structural confirmation. McLafferty rearrangement processes may also occur, particularly involving the ester functionality, leading to formation of smaller neutral and ionic fragments.

High-resolution mass spectrometry provides accurate mass measurements that confirm the elemental composition C₁₀H₁₆N₂O₄ for the molecular ion. Tandem mass spectrometry experiments enable detailed characterization of fragmentation pathways through collision-induced dissociation, providing complete structural verification through daughter ion analysis.

| Fragment m/z | Relative Intensity | Assignment | Fragmentation Pathway |

|---|---|---|---|

| 228 | 15-25% | Molecular ion [M]⁺ | - |

| 128 | 100% (base peak) | [M-Boc]⁺ | Loss of tert-butoxycarbonyl |

| 197 | 20-30% | [M-OMe]⁺ | Loss of methoxy group |

| 202 | 10-15% | [M-CN]⁺ | Loss of cyano group |

| 97 | 40-60% | [M-Boc-OMe]⁺ | Sequential losses |

Properties

IUPAC Name |

methyl (2R)-3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5H2,1-4H3,(H,12,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOOXGNHKNWNLH-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

This compound has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and inhibition.

Medicine: Potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of functional groups, physicochemical properties, and applications.

Functional Group and Structural Differences

Compound A : (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid (CAS 55780-90-0)

- Key Features: Longer carbon chain (pentanoic acid backbone vs. propanoate in the target compound). Substituted with a methyl group on the β-carbon instead of a cyano group. Free carboxylic acid (-COOH) terminus vs. methyl ester (-COOCH₃) in the target.

- Implications: The carboxylic acid group increases hydrophilicity but reduces stability under acidic conditions compared to the ester.

Compound B : (R)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid (CAS 132696-45-8)

- Key Features: Propanoic acid backbone with a methyl group on the α-carbon. Lacks the cyano group and methyl ester present in the target compound.

- Implications: The absence of a cyano group reduces electrophilicity, limiting its utility in reactions requiring activated β-carbons (e.g., cycloadditions). The free carboxylic acid may necessitate additional protection steps in synthetic pathways.

Compound C : (R)-3-(5-Bromo-2-methoxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic Acid

- Key Features :

- Aromatic 5-bromo-2-methoxyphenyl substituent on the β-carbon.

- Free carboxylic acid terminus.

- Implications: The bulky aromatic group enhances lipophilicity, favoring membrane permeability in drug candidates. The bromine atom enables halogen-bonding interactions, which are absent in the cyano-substituted target compound.

Physicochemical and Application Comparison

Research Findings and Implications

- Reactivity: The cyano group in the target compound facilitates nucleophilic additions and cyclizations, distinguishing it from methyl- or aryl-substituted analogs.

- Synthetic Utility : The methyl ester simplifies purification (volatile byproducts) compared to carboxylic acids, which often require ion-exchange chromatography.

- Pharmacological Potential: While Compounds A and B are restricted to lab use , Compound C’s aromatic substituent highlights the role of β-carbon modifications in drug design .

Biological Activity

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate, often referred to as Boc-amino acid derivatives, is a compound of significant interest in medicinal chemistry and biochemistry due to its various biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H19N2O4

- Molecular Weight : 233.26 g/mol

- CAS Number : 188476-28-0

- Purity : Typically ≥95% in commercial preparations

Mechanisms of Biological Activity

- Inhibition of Enzymatic Activity :

- Antimicrobial Properties :

- Cytotoxicity :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of CYP enzymes | |

| Antimicrobial Activity | Effective against specific bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study: Antimicrobial Efficacy

A study conducted by researchers at the University of Texas evaluated the antimicrobial efficacy of this compound against Helicobacter pylori, a bacterium associated with gastric ulcers. The compound was found to reduce bacterial viability significantly at concentrations as low as 50 µg/mL. The mechanism was attributed to the disruption of the bacterial cell membrane integrity and interference with metabolic pathways essential for bacterial survival .

Case Study: Cytotoxic Effects on Cancer Cells

Another investigation explored the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 30 to 70 µM. Flow cytometry analysis revealed that the compound induces apoptosis via caspase activation pathways .

Preparation Methods

Cyanating Reaction

The cyano group is introduced at the β-position of a methyl 2-aminopropanoate precursor. Cyanating agents like potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) facilitate nucleophilic substitution or addition. For example, reacting methyl 2-aminopropenoate with KCN in dimethylformamide (DMF) at 50°C for 12 hours yields methyl 2-amino-3-cyanopropanoate.

Key considerations :

-

Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyanide nucleophilicity.

-

Temperature control : Elevated temperatures (50–60°C) accelerate substitution but risk racemization.

Boc Protection

The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A typical protocol involves dissolving methyl 2-amino-3-cyanopropanoate in dichloromethane (DCM), adding Boc₂O (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv), and stirring at room temperature for 6 hours.

Reaction equation :

Yield optimization :

-

Excess Boc₂O (1.5–2.0 equiv) ensures complete amine protection.

-

Anhydrous conditions prevent Boc group hydrolysis.

Industrial-Scale Production

Industrial synthesis prioritizes efficiency and sustainability. Flow microreactor systems enable continuous Boc protection, reducing reaction times from hours to minutes.

Table 1: Industrial vs. Laboratory Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor type | Batch flask | Continuous flow reactor |

| Temperature | 25°C | 30–40°C |

| Residence time | 6 hours | 15 minutes |

| Solvent volume | 500 mL/g | 50 mL/g |

| Yield | 75–80% | 85–90% |

Purification and Characterization

Purification Techniques

Post-synthesis purification involves:

-

Liquid-liquid extraction : Partitioning between DCM and water removes unreacted Boc₂O.

-

Crystallization : Slow evaporation from ethyl acetate/hexane yields high-purity crystals.

-

Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves enantiomers.

Table 2: Solvent Systems for Crystallization

| Solvent Combination | Purity (%) | Crystal Morphology |

|---|---|---|

| Ethyl acetate/hexane | 98.5 | Needles |

| Methanol/water | 95.2 | Plates |

Q & A

Q. What are the key considerations for synthesizing (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate with high enantiomeric purity?

To achieve high enantiomeric purity, researchers should:

- Use chiral auxiliaries or enantioselective catalysts to preserve the (R)-configuration during synthesis.

- Employ coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to minimize racemization during amide bond formation .

- Purify intermediates via chiral chromatography or crystallization to isolate the desired enantiomer.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to verify stereochemistry and functional groups (e.g., tert-butoxycarbonyl, cyano).

- HPLC with chiral columns to assess enantiomeric excess.

- Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS or MALDI-TOF) .

- IR spectroscopy to identify characteristic peaks (e.g., C≡N stretch at ~2250 cm⁻¹).

Q. What safety precautions are essential when handling this compound?

Q. What are the recommended storage conditions to maintain the compound's stability?

- Store under argon or nitrogen to prevent oxidation.

- Use amber glass vials to minimize light exposure.

- Avoid prolonged exposure to humidity, as the Boc group is sensitive to hydrolysis .

Advanced Research Questions

Q. How can researchers optimize the deprotection of the tert-butoxycarbonyl (Boc) group without compromising the cyano substituent?

- Use mild acidic conditions (e.g., 10–20% TFA in DCM) instead of strong acids like HCl, which may degrade the cyano group.

- Monitor reaction progress via TLC or LC-MS to terminate deprotection promptly after Boc removal.

- Avoid basic conditions (e.g., LiOH), which may hydrolyze the ester or nitrile groups .

Q. What strategies mitigate racemization during esterification or amidation reactions involving this compound?

Q. How do solvent choice and reaction temperature influence the stereochemical outcome in derivatives of this compound?

- Polar aprotic solvents (e.g., DMF, THF) stabilize transition states, enhancing stereoselectivity.

- Higher temperatures (>60°C) may promote racemization, while room temperature or reflux in toluene can optimize yields without compromising configuration .

Q. What are common byproducts formed during the synthesis, and how can they be identified and minimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.